1-Methyl-5-(piperazin-1-yl)indoline
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Overview
Description
1-methyl-5-(piperazin-1-yl)-2,3-dihydro-1H-indole is a heterocyclic compound that features both an indole and a piperazine ring. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a piperazine ring further enhances the compound’s potential for various pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(piperazin-1-yl)-2,3-dihydro-1H-indole typically involves the reaction of 1-methylindole with piperazine under specific conditions. One common method includes:
Starting Materials: 1-methylindole and piperazine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(piperazin-1-yl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2.
Reduction: H2/Pd-C, NaBH4.
Substitution: Br2, Cl2, NO2+.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups into the molecule.
Scientific Research Applications
1-methyl-5-(piperazin-1-yl)-2,3-dihydro-1H-indole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral and antimicrobial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-5-(piperazin-1-yl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors, while the piperazine ring enhances its binding affinity and selectivity. This dual interaction can modulate biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1-methylindole: Lacks the piperazine ring, resulting in different pharmacological properties.
5-(piperazin-1-yl)-2,3-dihydro-1H-indole: Similar structure but without the methyl group, affecting its biological activity.
Uniqueness
1-methyl-5-(piperazin-1-yl)-2,3-dihydro-1H-indole is unique due to the presence of both the indole and piperazine rings, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C13H19N3 |
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Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-methyl-5-piperazin-1-yl-2,3-dihydroindole |
InChI |
InChI=1S/C13H19N3/c1-15-7-4-11-10-12(2-3-13(11)15)16-8-5-14-6-9-16/h2-3,10,14H,4-9H2,1H3 |
InChI Key |
FDXVAQOCQXCYAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)N3CCNCC3 |
Origin of Product |
United States |
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